(2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-14-7-5-12(6-8-14)16-15(17)10-9-13-4-3-11-19-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHFGXTZZMXPN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221311 | |
| Record name | (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853349-19-6 | |
| Record name | (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853349-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 430443-81-5, is a member of the enamide family that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 316.37 g/mol
- Chemical Structure : The compound features a furan ring and an ethoxy-substituted phenyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with furan and phenyl moieties exhibit notable antimicrobial activities. A study evaluating similar derivatives found that the presence of furan significantly enhances the antimicrobial efficacy against various bacterial strains . The specific activity of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide against pathogens remains to be fully elucidated but suggests a promising avenue for further investigation.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. A related study on (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives showed that certain furan-containing compounds exhibited potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM . It is plausible that (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide may share similar inhibitory properties due to structural similarities.
The biological activity of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways related to inflammation and pigmentation.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethoxy group in the target compound is less electron-withdrawing than the trifluorophenyl group in compound 27, which has a high σ value (1.64) due to fluorine’s inductive effects .
- Bioisosteric Replacements : Replacing the furan with a thiazole (compound 31) introduces heterocyclic diversity, enhancing interactions with enzymes like KPNB1 .
Anticancer and Enzyme Inhibition
Anti-inflammatory Activity
- Compound 4 (from Lycium yunnanense): Demonstrates anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 µM), outperforming the reference drug quercetin. The hydroxy-methoxyphenyl group enhances hydrogen bonding with inflammatory mediators like COX-2 .
- Target Compound: No direct anti-inflammatory data are reported, but the ethoxy group’s lipophilicity may improve membrane permeability compared to polar hydroxyl groups in compound 3.
Key Observations :
- Synthetic Challenges : The benzothiadiazole derivatives require multi-step reactions with moderate yields (62–69%), whereas furan-containing analogs (e.g., compound 31) are synthesized via streamlined amidation and Suzuki coupling .
- Purity: High-purity analogs like the N-(4-methylphenyl) derivative (≥97%) are critical for pharmaceutical applications, as noted by MolCore’s ISO-certified production .
Q & A
Q. What are the critical parameters for optimizing the synthesis of (2E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-enamide?
The synthesis involves multi-step reactions, typically starting with the condensation of 4-ethoxyaniline with furan-2-carbaldehyde, followed by acryloylation. Key parameters include:
- Temperature control : Excess heat may degrade the furan ring or lead to E/Z isomerization of the enamide group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while protic solvents may hydrolyze intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic attack during amide bond formation .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, confirmed via HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the E-configuration (J = 12–16 Hz for trans coupling) and confirm substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 298.12) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR data often arise from:
- Isomeric impurities : Use NOESY or 2D-COSY to distinguish E/Z isomers .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic processes : Variable-temperature NMR can detect conformational changes in the enamide group .
Advanced Research Questions
Q. What strategies are recommended for designing comparative bioactivity studies with structural analogs?
Focus on substituent effects:
| Analog | Key Modification | Bioactivity Target |
|---|---|---|
| 4-Fluorophenyl derivative | Electron-withdrawing F substituent | Antimicrobial activity |
| 4-Methoxyphenyl derivative | Electron-donating OMe group | Anti-inflammatory activity |
| Thiadiazole-containing analogs | Heterocyclic incorporation | Anticancer potential |
Q. Methodology :
- Use standardized assays (e.g., MIC for antimicrobial tests, COX-2 inhibition for anti-inflammatory studies).
- Validate results with dose-response curves and molecular docking to correlate substituent effects with target binding .
Q. How can computational modeling enhance understanding of this compound’s electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and reactivity .
- Molecular dynamics : Simulate interactions with biological targets (e.g., EGFR kinase) to identify key binding residues .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP = 3.2 ± 0.2, suggesting moderate lipophilicity) .
Q. What experimental approaches are effective in troubleshooting low synthetic yields?
Q. How can researchers investigate the compound’s stability under varying conditions?
- Forced degradation studies : Expose to heat (60°C), light (UV 254 nm), and pH extremes (1–13) to identify degradation products via LC-MS .
- Kinetic analysis : Calculate shelf-life using Arrhenius plots for thermal degradation .
Methodological Challenges and Solutions
Q. What are the best practices for studying reaction mechanisms involving this enamide?
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
- Trapping intermediates : Add TEMPO to detect radical intermediates in oxidation reactions .
- Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Q. What protocols ensure reproducibility in pharmacological testing?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Preclinical validation : Repeat in vivo studies in two independent labs to confirm efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
